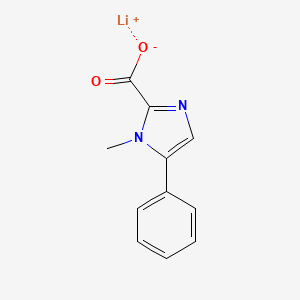
Lithium;1-methyl-5-phenylimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
While specific structural analysis for Lithium;1-methyl-5-phenylimidazole-2-carboxylate is not available, tools like “What is this?” (WIT) have been developed for the fully automated structure determination of small molecules . These tools can provide an approximate but rapid and sufficient quality of the structure of a molecule required in particular steps in Chemical research .Aplicaciones Científicas De Investigación
Lithium-Organic Frameworks
A study focused on the synthesis and structural characterization of lithium-organic frameworks, highlighting their unique framework compositions and guest-controlled structures. Specifically, compounds demonstrated distinctive properties such as guest-dependent photoluminescence behavior, underscoring the material's potential in various scientific applications, especially in the field of materials science (Aliev et al., 2014).
Lithiation of 1-Phenylimidazole
Research on the lithiation of 1-phenylimidazole revealed the creation of 2lithio-1-phenylimidazole intermediates and subsequent synthesis of 2-functionalized 1-phenylimidazoles. This process is significant in the field of organic chemistry, showcasing the reactivity and utility of lithium compounds in creating complex organic molecules (Torregrosa et al., 2007).
Catalytic Enantioselective Deprotonation
A study introduced a norephedrine-derived chiral lithium amide mixed with 2-lithium-1-methylimidazole, enhancing stereoselectivity in catalytic deprotonations. This finding is crucial for synthetic chemistry, as it presents improved methods for achieving high enantiomeric excess in compound synthesis (Amedjkouh et al., 2001).
Rare-Earth Metal Alkyl Complexes
Research on rare-earth metal alkyl complexes involving an alkoxy N-heterocyclic carbene ligand, including reactions with lithium compounds, revealed promising results in isoprene polymerization. This work is pivotal in the field of material science and polymer chemistry, showcasing the potential of lithium-based compounds in facilitating and controlling polymer synthesis (Long et al., 2015).
Recovery of Lithium Ions from Salt Lake Brine
A study on the recovery of lithium ions from salt lake brine using heteropolyacid ionic liquid emphasized the efficient and selective extraction of lithium. This research is significant for environmental chemistry and resource recovery, indicating the role of lithium-based compounds in sustainable resource utilization (Wang et al., 2019).
Safety and Hazards
While specific safety data for Lithium;1-methyl-5-phenylimidazole-2-carboxylate is not available, it’s important to handle all chemical substances with care. Safety data sheets (SDS) provide information about the properties of the substance, its hazards and instructions for handling, disposal and transportation and also first-aid measures .
Direcciones Futuras
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that Lithium;1-methyl-5-phenylimidazole-2-carboxylate could potentially have interesting applications in the future.
Propiedades
IUPAC Name |
lithium;1-methyl-5-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c1-13-9(7-12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJUESAPFQJKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;1-methyl-5-phenylimidazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2438047.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438048.png)
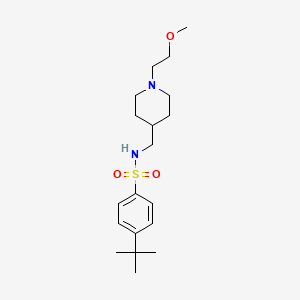
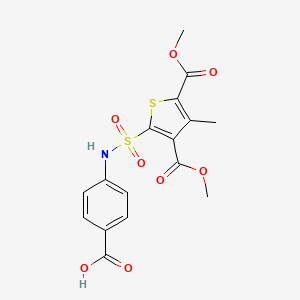
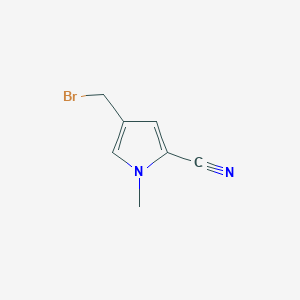
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2438056.png)
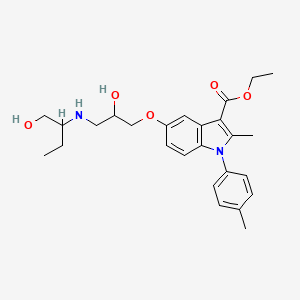
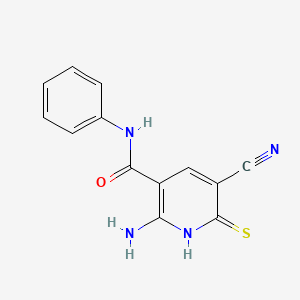
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)
![tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate](/img/structure/B2438063.png)
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2438066.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2438069.png)